molecular formula C17H18N2O B2976544 N-(1-Cyano-2,2-dimethylcyclopropyl)-7,8-dihydronaphthalene-2-carboxamide CAS No. 1946049-31-5

N-(1-Cyano-2,2-dimethylcyclopropyl)-7,8-dihydronaphthalene-2-carboxamide

Cat. No. B2976544
CAS RN: 1946049-31-5
M. Wt: 266.344
InChI Key: NOJSTUBOEUGYAN-UHFFFAOYSA-N
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Description

N-(1-Cyano-2,2-dimethylcyclopropyl)-7,8-dihydronaphthalene-2-carboxamide, commonly known as CDCP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. CDCP is a synthetic compound that has been found to have a unique mechanism of action, making it a promising candidate for the development of new drugs and therapies.

Mechanism of Action

The mechanism of action of CDCP is not fully understood, but it is thought to involve the inhibition of certain signaling pathways that are important for cell growth and proliferation. Specifically, CDCP has been found to inhibit the activity of the protein Src, which is known to play a key role in the development and progression of cancer.
Biochemical and Physiological Effects:
CDCP has been found to have a number of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the inhibition of angiogenesis (the formation of new blood vessels). These effects make CDCP a promising candidate for the development of new drugs and therapies for the treatment of cancer and other diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of CDCP is its unique mechanism of action, which makes it a promising candidate for the development of new drugs and therapies. However, there are also some limitations to its use in lab experiments, including the need for specialized equipment and expertise to synthesize and purify the compound, as well as the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are a number of potential future directions for research on CDCP, including the development of new drugs and therapies for the treatment of cancer and other diseases, as well as further research on its mechanism of action and potential side effects. Other potential areas of research include the development of new synthetic methods for the production of CDCP, as well as the development of new analytical techniques for the detection and quantification of the compound in biological samples.

Synthesis Methods

CDCP can be synthesized using a variety of methods, including the reaction of 7,8-dihydronaphthalene-2-carboxylic acid with 1-cyano-2,2-dimethylcyclopropane-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. The resulting product can be purified using standard techniques such as column chromatography.

Scientific Research Applications

CDCP has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the development of new drugs and therapies for the treatment of cancer. CDCP has been found to inhibit the growth and proliferation of cancer cells in vitro, making it a potential candidate for the development of new anti-cancer drugs.

properties

IUPAC Name

N-(1-cyano-2,2-dimethylcyclopropyl)-7,8-dihydronaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-16(2)10-17(16,11-18)19-15(20)14-8-7-12-5-3-4-6-13(12)9-14/h3,5,7-9H,4,6,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOJSTUBOEUGYAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(C#N)NC(=O)C2=CC3=C(C=CCC3)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Cyano-2,2-dimethylcyclopropyl)-7,8-dihydronaphthalene-2-carboxamide

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